molecular formula C14H14O2S B12543080 [5-(1-Methoxyethyl)thiophen-2-yl](phenyl)methanone CAS No. 143381-62-8

[5-(1-Methoxyethyl)thiophen-2-yl](phenyl)methanone

Cat. No.: B12543080
CAS No.: 143381-62-8
M. Wt: 246.33 g/mol
InChI Key: XBIGKDQIFQPPOE-UHFFFAOYSA-N
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Description

5-(1-Methoxyethyl)thiophen-2-ylmethanone is an organic compound that features a thiophene ring substituted with a methoxyethyl group and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxyethyl)thiophen-2-ylmethanone typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the methoxyethyl and phenylmethanone groups. One common method involves the use of Friedel-Crafts acylation, where thiophene is reacted with phenylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides under basic conditions .

Industrial Production Methods

Industrial production of 5-(1-Methoxyethyl)thiophen-2-ylmethanone may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxyethyl)thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxyethyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Methoxyethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiophene compounds.

Scientific Research Applications

5-(1-Methoxyethyl)thiophen-2-ylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methoxyethyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methoxyethyl)thiophen-2-ylmethanol
  • 5-(1-Methoxyethyl)thiophen-2-ylmethane
  • 5-(1-Methoxyethyl)thiophen-2-ylethanone

Uniqueness

5-(1-Methoxyethyl)thiophen-2-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

143381-62-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

[5-(1-methoxyethyl)thiophen-2-yl]-phenylmethanone

InChI

InChI=1S/C14H14O2S/c1-10(16-2)12-8-9-13(17-12)14(15)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

XBIGKDQIFQPPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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